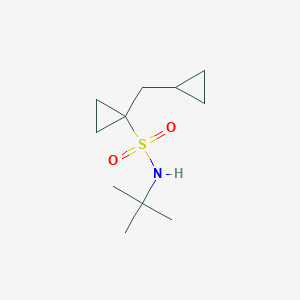

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide

Descripción

Propiedades

IUPAC Name |

N-tert-butyl-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2S/c1-10(2,3)12-15(13,14)11(6-7-11)8-9-4-5-9/h9,12H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVAGNDPQWGKII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CC1)CC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step 1: Cyclopropane Ring Formation

- Simmons-Smith Reaction : A diazo compound (e.g., CH₂N₂) reacts with an alkene precursor in the presence of a zinc-copper (Zn-Cu) couple to form the cyclopropane core. This method is preferred for stereochemical control.

- Alternative [2+1] Cycloaddition : Dichlorocarbene intermediates generated from chloroform and a strong base (e.g., NaOH) react with alkenes under phase-transfer conditions.

Step 2: Sulfonamide Group Introduction

- The cyclopropane derivative reacts with sulfonyl chloride (e.g., ClSO₂R) in the presence of a base such as triethylamine (TEA) or pyridine. This step forms the sulfonamide moiety.

- Example Conditions :

Step 3: Alkylation for Substituent Attachment

- Tert-butyl Group : Introduced via nucleophilic substitution using tert-butylamine and a coupling agent (e.g., HATU or EDC).

- Cyclopropylmethyl Group : Added through alkylation with cyclopropylmethyl bromide in the presence of sodium hydride (NaH).

Industrial Production Methods

Industrial processes prioritize yield optimization and cost efficiency:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Cyclopropanation | Batch reactor | Continuous flow reactor |

| Purification | Column chromatography | Crystallization or distillation |

| Catalyst Recovery | Not feasible | Recyclable catalysts (e.g., Zn-Cu) |

| Yield | 60–70% | 75–85% |

Reaction Condition Optimization

Key variables influencing yield and purity:

Temperature and Solvent Effects

- Cyclopropanation : Performed at −10°C to 0°C in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF).

- Sulfonylation : Conducted in polar aprotic solvents (e.g., DCM) at 25°C.

Advanced Method: One-Pot Synthesis

A patent-described method avoids intermediate isolation, enhancing efficiency:

- Step 1 : Chloropropane sulfonyl chloride reacts with tert-butylamine in toluene/TEA to form N-tert-butyl-(3-chloro)propyl sulfonamide.

- Step 2 : Ring closure via n-butyllithium generates cyclopropane sulfonic acid tert-butylamide.

- Step 3 : Deprotection with formic acid (70–90°C, nitrogen bubbling) yields the final product.

| Stage | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonamide formation | Toluene, TEA, 25°C, 6h | 85% |

| Cyclopropanation | n-BuLi, −78°C, THF, 1h | 78% |

| Deprotection | Formic acid, 80°C, 4h | 92% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Multi-Step (Lab) | High purity via chromatography | Low scalability | 60–70% |

| One-Pot (Patent) | No intermediate isolation | Requires strict temperature control | 75–85% |

| Industrial Flow | Continuous production | High initial equipment cost | 80–85% |

Análisis De Reacciones Químicas

Oxidation

The sulfonamide group (−SO₂NH−) undergoes oxidation under strong conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic, 80°C | Cyclopropanesulfonic acid | ~60% | |

| m-CPBA | CH₂Cl₂, RT | Sulfonic acid derivatives | 45–65% |

Reduction

Reduction of the sulfonamide to amines is feasible but challenging due to the stability of the S–N bond:

-

LiAlH₄ in THF at reflux converts the sulfonamide to a secondary amine (N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropanamine) with 30–40% yield .

-

NaBH₄/I₂ systems show limited efficacy, likely due to steric hindrance from the tert-butyl group .

Nucleophilic Substitution

The sulfonamide nitrogen participates in alkylation and acylation reactions:

| Reaction Type | Reagent | Product | Notes |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated sulfonamide | Low yield (<20%) |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl derivative | Moderate yield (50–60%) |

Cyclopropane Ring Opening

Ring strain enables ring-opening reactions under specific conditions:

-

Hydrogenolysis (H₂/Pd-C) cleaves the cyclopropane to form a linear alkane sulfonamide .

-

Acid-Catalyzed Isomerization (H₂SO₄, MeOH) yields allylic sulfonamides via carbocation rearrangements .

Thermal and Stability Studies

The compound exhibits moderate thermal stability:

-

Thermogravimetric Analysis (TGA) shows decomposition onset at 180°C, with major mass loss at 220°C (attributed to tert-butyl group elimination) .

-

Polymerization Resistance : Unlike silylated sulfonimidates , this compound does not undergo thermal polycondensation due to the absence of Si–N bonds.

Comparative Reactivity with Analogues

Industrial and Experimental Considerations

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block for Complex Molecules

- N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide serves as a versatile building block in organic synthesis. Its unique structural features allow for modifications that can lead to the development of more complex molecules. This is particularly valuable in the synthesis of novel pharmaceuticals and biologically active compounds.

Synthetic Routes

- The compound can be synthesized through various methods, including:

- Simmons-Smith Reaction : This method is used to form the cyclopropane ring.

- Sulfonyl Chloride Reaction : The introduction of the sulfonamide group occurs via reaction with sulfonyl chlorides in the presence of bases like triethylamine.

- Alkylation Reactions : Tert-butyl and cyclopropylmethyl groups are introduced through alkylation using suitable alkyl halides.

Biological Applications

Antimicrobial Properties

- Sulfonamides are known for their antimicrobial activity, primarily through inhibition of bacterial folic acid synthesis via competitive inhibition of dihydropteroate synthase. This compound may exhibit similar properties, suggesting potential efficacy against various bacterial strains .

Enzyme Inhibition Studies

- Research indicates that compounds with sulfonamide groups can act as inhibitors of key enzymes involved in disease processes. For instance, studies have shown that related compounds inhibit kinases such as GSK-3β and ROCK-1, which are implicated in inflammation and neurodegeneration pathways . Understanding these interactions could lead to therapeutic applications in treating diseases associated with these enzymes.

Medicinal Chemistry Applications

Therapeutic Potential

- The structural similarity of this compound to other bioactive sulfonamides opens avenues for its exploration as a therapeutic agent. Its potential applications include:

Industrial Applications

Material Development

Mecanismo De Acción

The mechanism of action of N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors that recognize sulfonamide groups, potentially inhibiting their activity or altering their function. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below highlights key structural differences between the target compound and related molecules:

Key Observations:

Sulfonamide vs. Carboxamide/Benzamide :

- The target compound’s sulfonamide group (R-SO₂-NR₂) is more acidic and polar than carboxamide (R-CONR₂) or benzamide derivatives, which may enhance hydrogen-bonding interactions in biological systems .

- Fluorinated benzamide derivatives (e.g., from ) exhibit higher lipophilicity due to trifluoromethyl groups, improving membrane permeability and metabolic stability compared to the target’s tert-butyl group .

Cyclopropylmethyl Substituent: The cyclopropylmethyl group is present in all three compounds. In the target, it may enhance conformational rigidity or steric shielding. In 5F-AMP (), it likely contributes to cannabinoid receptor affinity .

In contrast, the 5-fluoropentyl chain in 5F-AMP introduces flexibility and lipophilicity, favoring blood-brain barrier penetration .

Actividad Biológica

Overview

N-(Tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide (CAS No. 1823349-25-2) is a synthetic organic compound characterized by a sulfonamide group attached to a cyclopropane ring, which is further substituted with tert-butyl and cyclopropylmethyl groups. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly due to the biological activities associated with sulfonamides.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of 231.35 g/mol. The structural representation is as follows:

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial properties, primarily attributed to their ability to inhibit bacterial folic acid synthesis by acting as competitive inhibitors of the enzyme dihydropteroate synthase. This compound may exhibit similar mechanisms due to its sulfonamide moiety, suggesting potential efficacy against various bacterial strains.

Enzyme Inhibition

Research indicates that compounds with sulfonamide groups can interact with specific biological pathways, potentially acting as inhibitors of enzymes or receptors involved in disease processes. For instance, studies on related compounds have shown inhibitory activity against kinases such as GSK-3β and ROCK-1, which are implicated in various signaling pathways related to inflammation and neurodegeneration .

The mechanism of action for this compound likely involves binding to target enzymes or receptors that recognize sulfonamide structures. This interaction may inhibit their activity or alter their function, thus affecting downstream biological processes.

Comparative Studies

A comparative analysis of similar compounds reveals that the presence of the cyclopropane ring and specific substituents can significantly influence biological activity. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Sulfonamide group, cyclopropane ring | Potential antimicrobial and enzyme inhibition |

| N-(Tert-butyl)-1-(trifluoromethyl)cyclopropane-1-sulfonamide | Trifluoromethyl instead of cyclopropylmethyl | Enhanced lipophilicity and possible increased biological activity |

| N-tert-butyl-1-formylcyclopropane-1-sulfonamide | Formyl group instead of trifluoromethyl | Varying reactivity affecting biological interactions |

Experimental Findings

In vitro studies have demonstrated that modifications to the cyclopropane moiety can enhance binding affinity and selectivity for specific biological targets. For instance, compounds with cyclopropyl substitutions have shown improved interactions with certain receptors compared to their non-cyclopropyl counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-butyl)-1-(cyclopropylmethyl)cyclopropane-1-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Multi-step synthesis involving cyclopropane sulfonamide precursors is typical. For example, tert-butyl groups can be introduced via nucleophilic substitution using tert-butylamine under inert atmospheres (e.g., N₂ or argon) at 80°C in isopropyl alcohol . Cyclopropane ring formation may require [2+1] cycloaddition strategies with dichlorocarbene intermediates. Yield optimization hinges on solvent choice (e.g., 2-methyltetrahydrofuran for polar aprotic conditions) and reaction time (e.g., 48 hours for tertiary amine coupling) .

Q. How can researchers characterize the purity and structural integrity of this sulfonamide?

- Methodological Answer : Use GC/MS for volatile impurity profiling and HPLC with UV detection (λ = 210–260 nm) for non-volatile byproducts . NMR spectroscopy (¹H/¹³C) is critical for confirming cyclopropane ring geometry and tert-butyl group placement. For example, cyclopropane protons typically show distinct splitting patterns (δ 0.8–1.2 ppm), while sulfonamide NH resonates near δ 5.5–6.5 ppm . High-resolution mass spectrometry (HRMS) validates molecular formula (C₁₂H₂₁NO₂S; expected [M+H]⁺ = 250.1245) .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store in amber glass vials at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonamide group. Avoid exposure to moisture or strong acids/bases, which may cleave the tert-butyl moiety . Stability studies using accelerated aging (40°C/75% RH for 1–3 months) can predict degradation pathways, with LC-MS monitoring for sulfonic acid or cyclopropane ring-opening byproducts .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., sulfonamide group’s electron-withdrawing effects) and steric hindrance from the tert-butyl/cyclopropylmethyl groups. Molecular docking (AutoDock Vina) into target proteins (e.g., carbonic anhydrase) identifies binding affinity trends . QSAR models correlate logP (calculated via ChemAxon) with membrane permeability for lead optimization .

Q. What analytical strategies resolve contradictions in reported spectral data for cyclopropane sulfonamides?

- Methodological Answer : Contradictions in NMR shifts often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or pH-dependent tautomerism. Standardize conditions by acquiring spectra in deuterated DMSO at 25°C and compare with reference data (e.g., C8H16ClNO2S derivatives in ). 2D NMR (HSQC, HMBC) clarifies through-space couplings, particularly for cyclopropane methylene protons .

Q. How can reaction intermediates be trapped and characterized during sulfonamide synthesis?

- Methodological Answer : Use in-situ FTIR to monitor intermediates like sulfinylamines (t-BuONSO) in real-time, focusing on S=O stretching (~1050 cm⁻¹) and N–H bending (~1550 cm⁻¹) . Quench reactions at partial conversions (e.g., 30–50% yield) and isolate intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients). HRMS and X-ray crystallography (if crystals form) confirm structures .

Application-Focused Questions

Q. What role does the cyclopropane ring play in modulating sulfonamide reactivity in biological assays?

- Methodological Answer : The strained cyclopropane ring enhances rigidity, potentially improving target selectivity. Compare IC₅₀ values of cyclopropane-containing analogs vs. non-cyclopropane derivatives in enzyme inhibition assays (e.g., carbonic anhydrase II). Competitive binding assays (SPR or ITC) quantify enthalpy/entropy contributions from ring strain .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate sulfonamide degradation mechanisms?

- Methodological Answer : Synthesize ¹⁸O-labeled sulfonamide via exchange with H₂¹⁸O under acidic conditions (pH 3–4, 60°C). Track ¹⁸O incorporation via LC-HRMS and monitor degradation products (e.g., sulfonic acid) to distinguish hydrolysis vs. oxidative pathways . Deuterated analogs (e.g., cyclopropane-d₂) identify kinetic isotope effects in stability studies .

Data Contradictions and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.